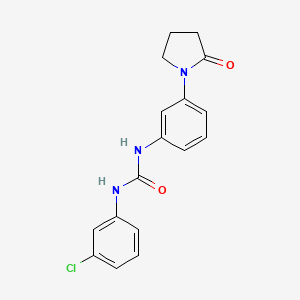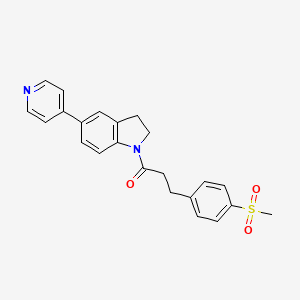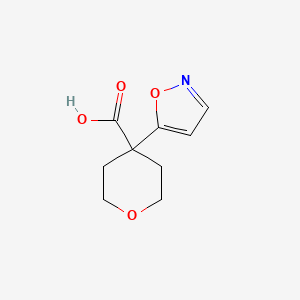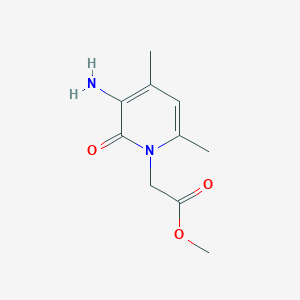![molecular formula C22H27N5O2 B2407483 8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-09-7](/img/structure/B2407483.png)
8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative. Purines are biologically synthesized as nucleotides, i.e., bases attached to ribose 5-phosphate . They play roles in many metabolic pathways, such as energy utilization, regulation of enzyme activity, and cell signaling .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives can be synthesized through various methods. For instance, a series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates .Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring fused to an imidazole ring. The sec-butyl, trimethyl, and phenethyl groups are alkyl groups attached to the purine ring .Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Potential
Research has delved into the pharmacological potential of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on their receptor affinity and inhibitor activity. Notably, compounds in this category have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and as inhibitors for phosphodiesterases (PDE4B and PDE10A). These derivatives have displayed promising properties as potent ligands for the mentioned receptors, coupled with weak inhibitory potency for the phosphodiesterases. This has laid the groundwork for identifying these compounds as potential candidates for antidepressant and/or anxiolytic applications. Further, molecular modeling has provided insights, suggesting that these derivatives could lead to significant compounds for antidepressant and anxiolytic applications (Zagórska et al., 2016).
Serotonin Transporter Activity
In exploring the acid-base properties of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione, studies have assessed their affinity for serotonin transporters. This investigation has been crucial in determining the dissociation constant (pKa) of these compounds, leveraging both experimental and computational methods to provide comprehensive insights. The results from this research could offer a deeper understanding of the relationship between the compounds' structure, their biological activity, and their potential as therapeutic agents (Zagórska et al., 2011).
Pharmacokinetic and Safety Profile
The safety profile and pharmacokinetic properties of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have also been a focal point of research. Studies have been conducted to understand the intrinsic activity of these compounds at various signaling pathways, particularly focusing on the serotonin 5-HT1A receptor. In addition to in vitro experiments, in vivo models have been employed to assess the antidepressant-like activity of these derivatives. The distinct structural variations among these compounds have been observed to result in varied pharmacological, functional, and side-effect profiles, emphasizing the importance of comprehensive studies to fully understand their mechanisms and potential therapeutic benefits (Partyka et al., 2020).
Eigenschaften
IUPAC Name |
6-butan-2-yl-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-6-14(2)26-15(3)16(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)13-12-17-10-8-7-9-11-17/h7-11,14H,6,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPUQNLUKVXSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![3-Cyclobutyl-6-(4-cyclohexylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407406.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)
